molecular formula C3H8IN3S B2673287 2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide CAS No. 67548-73-6

2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide

Cat. No.: B2673287
CAS No.: 67548-73-6
M. Wt: 245.08
InChI Key: YYOAPGFRIGBYAY-UHFFFAOYSA-N
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Description

2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide is a chemical compound with the molecular formula C3H7N3S·HI. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide typically involves the reaction of 2-bromoethylamine hydrobromide with thiourea, followed by treatment with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide involves its interaction with biological molecules. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide is unique due to its specific hydrazino group and iodide counterion, which may confer distinct chemical and biological properties compared to its analogs. Its potential antimicrobial activity and use as a synthetic intermediate make it a valuable compound in research and industry .

Properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-ylhydrazine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3S.HI/c4-6-3-5-1-2-7-3;/h1-2,4H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOAPGFRIGBYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NN.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8IN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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